

Synthesis and Characterization of ZrPCN-224 Nanoparticles: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Anticancer agent 224*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Zirconium-based Porous Coordination Network-224 (ZrPCN-224) nanoparticles. ZrPCN-224, a type of metal-organic framework (MOF), has garnered significant attention in the biomedical field due to its high porosity, tunable structure, and excellent stability. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes experimental workflows to serve as a valuable resource for professionals in research and drug development.

Introduction to ZrPCN-224 Nanoparticles

ZrPCN-224 is a crystalline porous material constructed from zirconium (Zr) oxide clusters and porphyrin-based organic linkers, specifically tetrakis(4-carboxyphenyl)porphyrin (TCPP). The unique structure of PCN-224, featuring a high surface area and accessible pores, makes it an ideal candidate for various biomedical applications, including drug delivery, photodynamic therapy (PDT), and bio-imaging. The inherent photosensitizing properties of the porphyrin linker, combined with the stability of the zirconium clusters, offer a versatile platform for therapeutic and diagnostic applications.

Synthesis of ZrPCN-224 Nanoparticles

The synthesis of ZrPCN-224 nanoparticles is typically achieved through a solvothermal method. The following protocol is a widely adopted procedure, with modifications allowing for control over nanoparticle size.

Detailed Experimental Protocol: Solvothermal Synthesis

Materials:

- Zirconium(IV) chloride (ZrCl_4)
- Meso-tetra(4-carboxyphenyl)porphyrin (H_2TCPP)
- Benzoic acid (modulator)
- N,N-Dimethylformamide (DMF)
- Acetone

Procedure:

- In a 20 mL scintillation vial, dissolve 30 mg of ZrCl_4 , 10 mg of H_2TCPP , and 400 mg of benzoic acid in 2 mL of DMF.
- Ultrasonicate the mixture for approximately 10-20 minutes until a homogeneous solution is formed.
- Seal the vial and place it in a preheated oven at 120 °C for 24 hours.
- After the reaction is complete, allow the vial to cool down to room temperature.
- Collect the resulting purple precipitate by centrifugation at 8000 rpm for 10 minutes.
- Wash the product three times with DMF to remove unreacted precursors and modulator.
- Wash the product three times with acetone to remove residual DMF.
- Dry the final product, the ZrPCN-224 nanoparticles, under vacuum at 60 °C overnight.

Characterization of ZrPCN-224 Nanoparticles

A thorough characterization of the synthesized ZrPCN-224 nanoparticles is crucial to ensure the desired physicochemical properties. The following are standard characterization techniques employed.

Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystalline structure and phase purity of the synthesized nanoparticles. The diffraction pattern of the synthesized PCN-224 should match the simulated pattern or previously reported experimental data.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to visualize the morphology, size, and uniformity of the nanoparticles. TEM can provide detailed information about the internal porous structure.

Brunauer-Emmett-Teller (BET) Analysis

BET analysis is performed to determine the specific surface area and porosity of the nanoparticles. Nitrogen adsorption-desorption isotherms are measured at 77 K to calculate the BET surface area, pore volume, and pore size distribution.

Quantitative Data Summary

The following tables summarize the key quantitative data for ZrPCN-224 nanoparticles as reported in various studies.

Parameter	Reported Value(s)	Reference(s)
Particle Size	150 nm, 300 nm, 500 nm, 6 μm	[1]
BET Surface Area	1616 m^2/g , 2270 m^2/g , 2630 m^2/g	[1][2][3]
Pore Volume	Data not consistently reported across general searches	-
Pore Size	Data not consistently reported across general searches	-

Table 1: Physicochemical Properties of ZrPCN-224 Nanoparticles

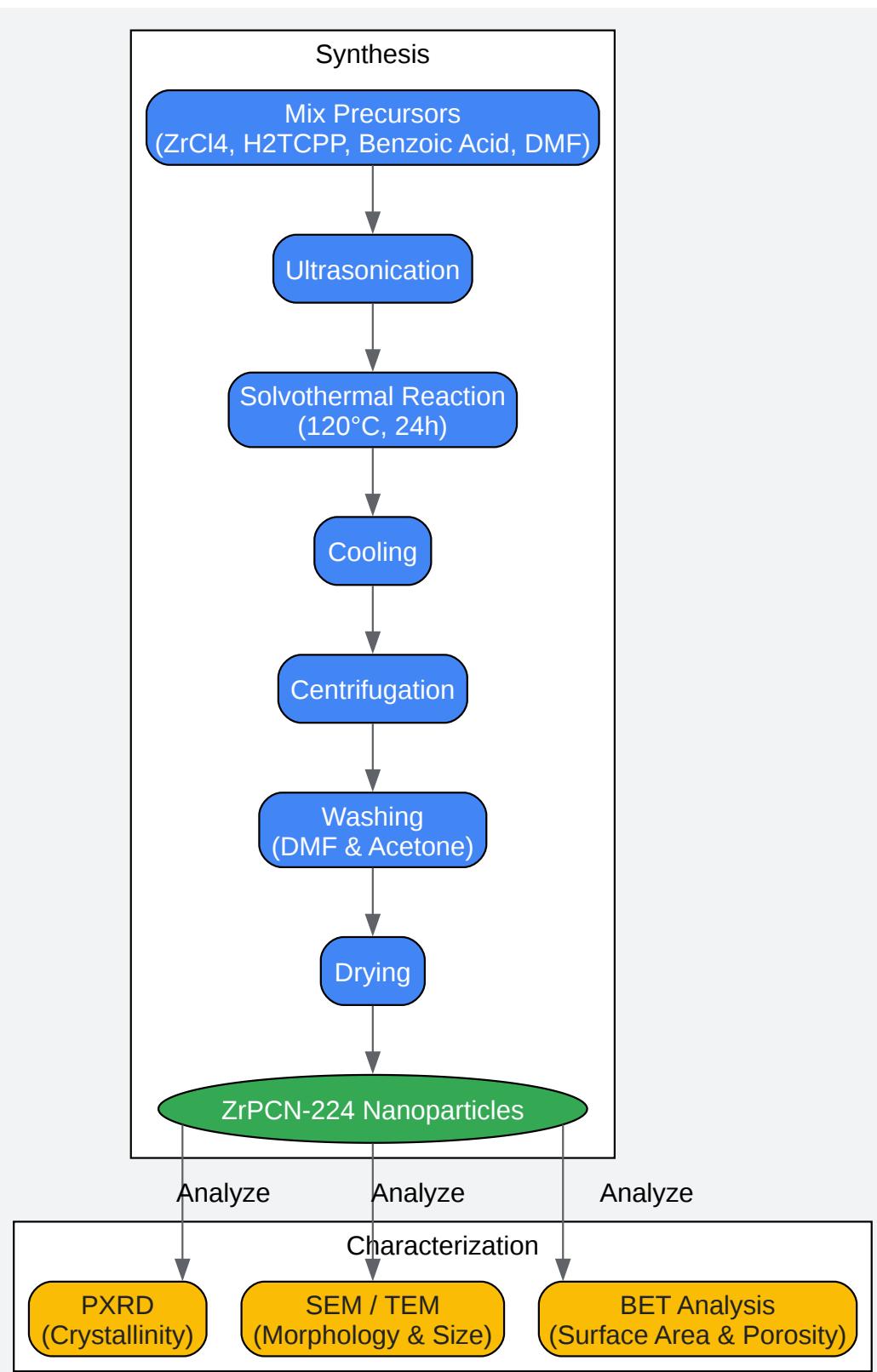
Application	Drug	Loading Capacity	Release Conditions	Reference(s)
Drug Delivery	Tetracycline (TC)	354.81 mg/g	pH-responsive	[1]
Ciprofloxacin (CIP)		207.16 mg/g	pH-responsive	[1]

Table 2: Drug Loading and Release Characteristics of ZrPCN-224 Nanoparticles

Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows involving ZrPCN-224 nanoparticles.

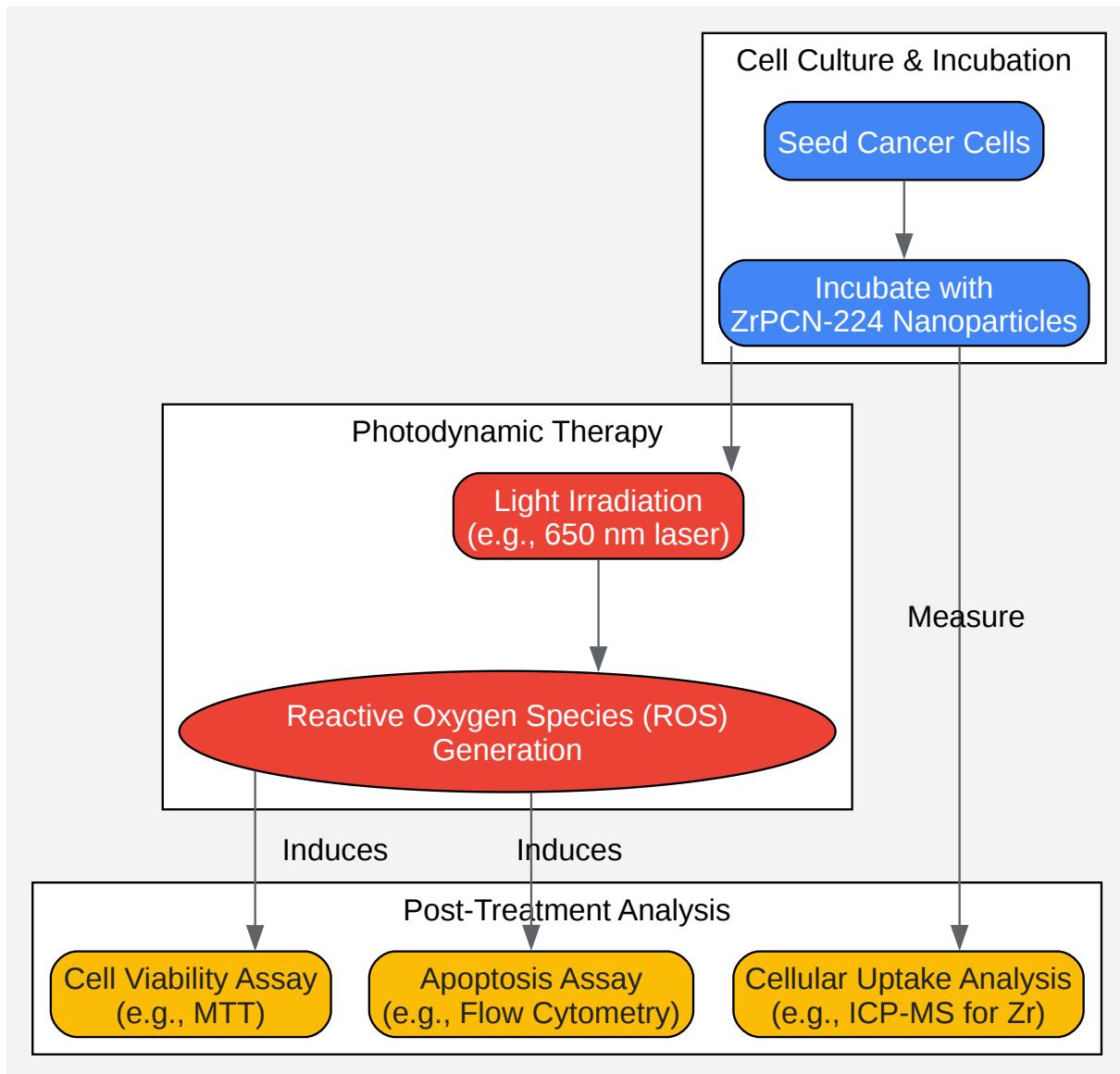
General Synthesis and Characterization Workflow



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Caption: Workflow for the synthesis and characterization of ZrPCN-224 nanoparticles.

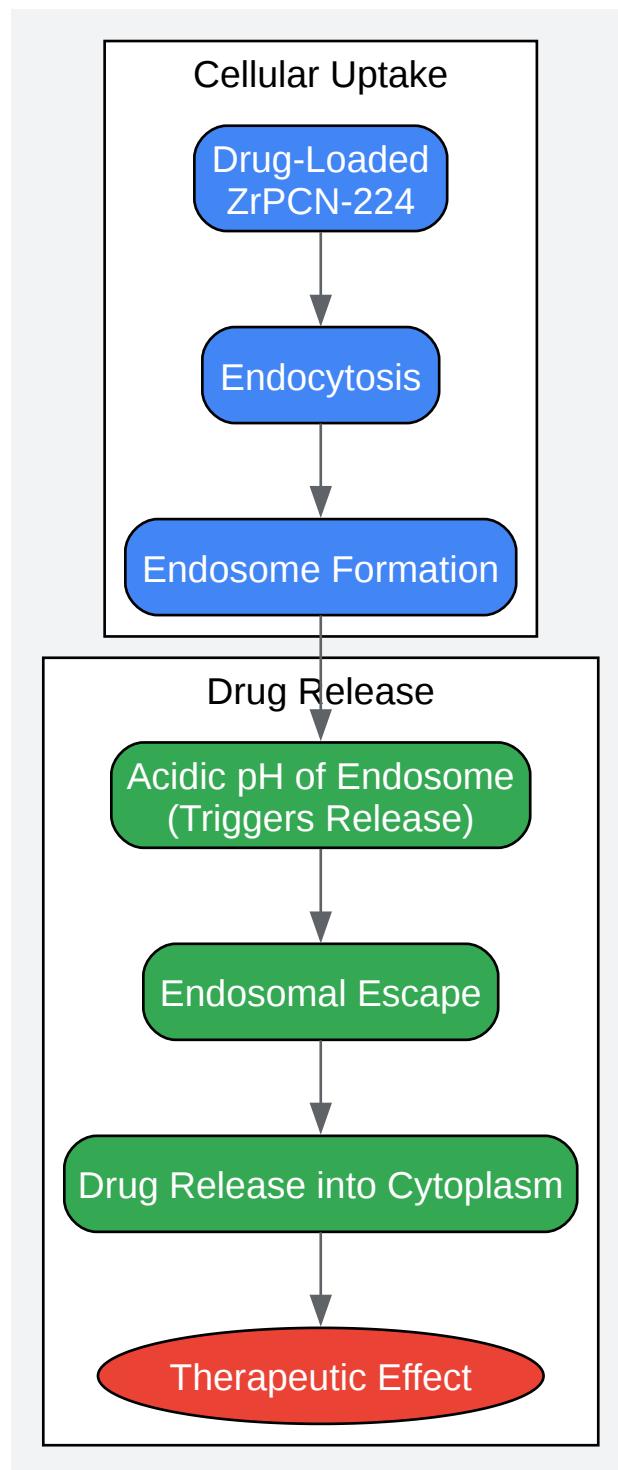
In Vitro Photodynamic Therapy (PDT) Experimental Workflow



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Caption: Experimental workflow for in vitro photodynamic therapy using ZrPCN-224.

Cellular Uptake and Drug Release Mechanism



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